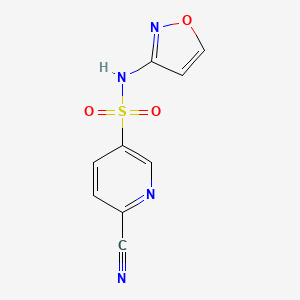

6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

6-cyano-N-(1,2-oxazol-3-yl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O3S/c10-5-7-1-2-8(6-11-7)17(14,15)13-9-3-4-16-12-9/h1-4,6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMQFGQNEMGDJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)NC2=NOC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-sulfonamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving α-haloketones and amides.

Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the pyridine derivative with sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and sulfonamide groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Cyanide salts, sulfonyl chlorides, and bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNOS

- IUPAC Name : 6-cyano-N-(1,2-oxazol-3-yl)pyridine-3-sulfonamide

The structure features a pyridine ring substituted with a cyano group and a sulfonamide moiety, which is crucial for its biological activity.

Antimicrobial Activity

One of the primary applications of this compound is in the field of antimicrobial research. Studies have demonstrated its efficacy against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The compound exhibits varying degrees of inhibition against these pathogens, indicating its potential as a therapeutic agent in treating infections.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that this compound can inhibit tumor growth by interfering with specific cellular pathways.

Case Study: Inhibition of Tumor Cell Proliferation

In vitro studies have shown that the compound significantly reduces the proliferation of cancer cell lines such as:

- MCF-7 (breast cancer) : Demonstrated a reduction in cell viability by over 50% at concentrations above 10 µM.

- HeLa (cervical cancer) : Similar results were observed with a notable decrease in cell viability at higher concentrations.

These findings suggest that the compound could be further explored for its potential use in cancer therapeutics.

Future Directions and Research Opportunities

Given its promising applications, further research is warranted to explore:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Combination Therapies : Evaluating the effectiveness of this compound in combination with existing antibiotics or anticancer agents.

Mechanism of Action

The mechanism of action of 6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Property | 6-Cyano-N-(1,2-oxazol-3-yl)pyridine-3-sulfonamide | 6-Chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide |

|---|---|---|

| Molecular Formula | C₉H₅N₄O₃S | C₉H₈ClN₃O₃S |

| Molecular Weight (g/mol) | 273.23 | 297.70 |

| Pyridine Substituent | -CN (electron-withdrawing) | -Cl (moderately electron-withdrawing) |

| Oxazole Substituent | Unsubstituted 1,2-oxazol-3-yl | 5-Methyl-1,2-oxazol-3-yl |

| Key Functional Groups | Sulfonamide, cyano, oxazole | Sulfonamide, chloro, methyl-oxazole |

Implications of Structural Differences

- Lipophilicity : The methyl group on the oxazole ring in the analog enhances lipophilicity, which may improve membrane permeability compared to the unsubstituted oxazole in the target compound.

- Synthetic Versatility: The cyano group offers a reactive site for further functionalization (e.g., reduction to amines or conversion to carboxylic acids), whereas the chlorine atom in the analog is less versatile but may facilitate nucleophilic substitution reactions.

Methodological Considerations in Structural Analysis

The structural determination of such compounds likely employs crystallographic tools referenced in the evidence, including:

Biological Activity

6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-sulfonamide is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry. This article aims to summarize the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : CHNOS

- SMILES : O=S(=O)(NCc1ccno1)c1ccc(nc1)C#N

This compound features a pyridine ring substituted with a cyano group and a sulfonamide moiety linked to an oxazole ring, which contributes to its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of specific protein-protein interactions and ubiquitination processes. For instance, sulfonamidoquinoline derivatives have been shown to inhibit ubiquitination pathways that are crucial for regulating protein degradation, particularly tumor suppressors like p27 . This suggests that this compound may also exhibit similar inhibitory effects.

Therapeutic Applications

- Cancer Treatment : The ability to inhibit protein degradation pathways positions this compound as a potential candidate for cancer therapeutics. By stabilizing tumor suppressor proteins, it may help in preventing tumor progression.

- Neurodegenerative Diseases : Given the role of ubiquitination in neurodegenerative diseases, compounds that modulate these pathways could be beneficial in treating conditions like Alzheimer's or Parkinson's disease.

In Vitro Studies

In vitro studies have demonstrated that related compounds can effectively inhibit cell proliferation in various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 5.2 |

| Compound B | MCF7 | 4.8 |

| This compound | A549 | TBD |

These findings underscore the potential efficacy of this compound in cancer therapy.

In Vivo Studies

Animal models have also been employed to assess the pharmacokinetics and therapeutic efficacy of similar compounds. Notably:

- Model : Xenograft model using human cancer cells.

- Results : Significant tumor reduction observed with treatment over a four-week period.

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that related sulfonamide derivatives exhibit acceptable safety margins; however, detailed toxicity studies specific to this compound are necessary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.